molecular formula C20H17BrN2O2 B11556708 N'-[(E)-(3-bromo-4-methoxyphenyl)methylidene]-2-(naphthalen-1-yl)acetohydrazide

N'-[(E)-(3-bromo-4-methoxyphenyl)methylidene]-2-(naphthalen-1-yl)acetohydrazide

Cat. No.: B11556708
M. Wt: 397.3 g/mol
InChI Key: QIIICUAJRWJQEE-LPYMAVHISA-N
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Description

N’-[(E)-(3-bromo-4-methoxyphenyl)methylidene]-2-(naphthalen-1-yl)acetohydrazide is a complex organic compound with a molecular formula of C19H15BrN2O2. This compound is known for its unique structure, which includes a brominated methoxyphenyl group and a naphthyl acetohydrazide moiety. It is often used in various scientific research applications due to its interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(3-bromo-4-methoxyphenyl)methylidene]-2-(naphthalen-1-yl)acetohydrazide typically involves the condensation of 3-bromo-4-methoxybenzaldehyde with 2-(naphthalen-1-yl)acetohydrazide. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as column chromatography or recrystallization.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(3-bromo-4-methoxyphenyl)methylidene]-2-(naphthalen-1-yl)acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom in the methoxyphenyl group can be substituted with other nucleophiles in the presence of suitable catalysts.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

N’-[(E)-(3-bromo-4-methoxyphenyl)methylidene]-2-(naphthalen-1-yl)acetohydrazide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N’-[(E)-(3-bromo-4-methoxyphenyl)methylidene]-2-(naphthalen-1-yl)acetohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • N’-[(E)-(3-bromo-4-hydroxyphenyl)methylidene]-2-(naphthalen-1-yl)acetohydrazide
  • N’-[(E)-(3-bromo-4-ethoxyphenyl)methylidene]-2-(naphthalen-1-yl)acetohydrazide
  • N’-[(E)-(3-bromo-4-methylphenyl)methylidene]-2-(naphthalen-1-yl)acetohydrazide

Uniqueness

N’-[(E)-(3-bromo-4-methoxyphenyl)methylidene]-2-(naphthalen-1-yl)acetohydrazide is unique due to its specific combination of a brominated methoxyphenyl group and a naphthyl acetohydrazide moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.

Properties

Molecular Formula

C20H17BrN2O2

Molecular Weight

397.3 g/mol

IUPAC Name

N-[(E)-(3-bromo-4-methoxyphenyl)methylideneamino]-2-naphthalen-1-ylacetamide

InChI

InChI=1S/C20H17BrN2O2/c1-25-19-10-9-14(11-18(19)21)13-22-23-20(24)12-16-7-4-6-15-5-2-3-8-17(15)16/h2-11,13H,12H2,1H3,(H,23,24)/b22-13+

InChI Key

QIIICUAJRWJQEE-LPYMAVHISA-N

Isomeric SMILES

COC1=C(C=C(C=C1)/C=N/NC(=O)CC2=CC=CC3=CC=CC=C32)Br

Canonical SMILES

COC1=C(C=C(C=C1)C=NNC(=O)CC2=CC=CC3=CC=CC=C32)Br

Origin of Product

United States

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